3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound characterized by its unique pyrrolo[2,3-b]pyridine core structure, which includes an iodine atom and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its utility as a precursor in the synthesis of various pharmacologically active molecules. Its molecular formula is C8H6N2O and it possesses a molecular weight of 162.15 g/mol .
This compound belongs to the class of pyrrolo[2,3-b]pyridine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of substituents such as iodine and the aldehyde group enhances its reactivity and potential applications in drug development .
The synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves the iodination of a pyrrolo[2,3-b]pyridine derivative. One common approach is to use iodine along with an oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
The molecular structure of 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde features:
Key structural data includes:
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can participate in several chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Sodium azide | Dimethylformamide (DMF), heat |
The mechanism of action for 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with specific biological targets, potentially including enzymes and receptors. The presence of the iodine atom may enhance its binding affinity to these targets, leading to alterations in their activity. For instance, it may inhibit certain enzymes involved in disease pathways, making it a candidate for therapeutic applications .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of synthesized compounds .
The applications of 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde span various fields:
The C3-iodo substituent in 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 900514-07-0) enables diverse metal-catalyzed transformations, leveraging the electron-deficient nature of the pyrrolopyridine scaffold. The iodo group exhibits superior reactivity over chloro/bromo analogs in Pd(0)-catalyzed reactions due to enhanced oxidative addition kinetics. Key reactions include:
Table 1: Comparative Catalytic Systems for C–I Bond Functionalization
Reaction Type | Catalyst System | Optimal Conditions | Yield Range | Key Limitations |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O (4:1), 80°C, 12h | 78–92% | Homocoupling with electron-poor boronic acids |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Piperidine, 70°C, 8h | 70–88% | Alkyne dimerization at >80°C |
Buchwald-Hartwig | Pd(dba)₂/XPhos, t-BuONa | Toluene, 100°C, 24h | 65–85% | Competing aldol condensation |
The aldehyde group necessitates temporary protection (e.g., acetal formation) during coupling to prevent organometallic nucleophile addition. Notably, the 4-carbaldehyde orientation deactivates C5/C7 positions toward electrophilic substitution, directing modifications exclusively to C3 [1] [7] [10].
Regioselective installation of the aldehyde at C4 distinguishes this compound from isomeric 5-carbaldehyde (CAS: 728034-12-6) and 3-carbaldehyde (CAS: 1234615-88-3) derivatives. Key synthetic strategies include:
Table 2: Spectral Signatures of Pyrrolopyridine Carbaldehyde Isomers
Isomer | ¹³C NMR (Aldehyde δ ppm) | IR νC=O (cm⁻¹) | UV-Vis λmax (nm) | Distinctive Feature |
---|---|---|---|---|
3-Iodo-4-carbaldehyde (Target) | 192.3 | 1685 | 285, 310 | C3-Iodo coupling reactivity |
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde | 189.7 | 1692 | 279, 302 | Aldehyde conjugated with pyridine N |
5-Iodo-3-carbaldehyde | 191.5 | 1688 | 281, 315 | Non-coplanar aldehyde-iodo groups |
The C4-carbaldehyde exhibits reduced electrophilicity (IR νC=O: 1685 cm⁻¹) compared to C5-isomers (νC=O: 1692 cm⁻¹) due to intramolecular H-bonding with N1-H. This stabilizes the crystalline form but enhances hydrate formation in aqueous media [1] [4] .
Constructing the pyrrolo[2,3-b]pyridine core precedes functionalization. Efficient routes include:
Table 3: Cyclization-Formylation Sequence Optimization
Method | Key Reagents/Conditions | Yield (4-Carbaldehyde) | Advantages | Drawbacks |
---|---|---|---|---|
Gould-Jacobs + Vilsmeier | POCl₃/DMF, then I-exchange | 32% (5 steps) | Scalable (>100 g), commercial precursors | Low overall yield, toxic POCl₃ |
Reimer-Tiemann | CHCl₃/NaOH/BTEAC, 5°C, 4h | 45% (1 step) | Single-step modification | Low regioselectivity, dimeric byproducts |
Pd-Carbonylation | Pd(OAc)₂/xantphos/CO/H₂, DMF, 100°C | 70% (1 step) | High atom economy, C4-selectivity | High-pressure CO handling required |
Recent innovations employ flow chemistry for Gould-Jacobs cyclization, reducing reaction time from 48h to 2h and eliminating epimerization at C3. This approach facilitates decagram-scale synthesis of FGFR inhibitor intermediates, exemplified by compound 4h (FGFR1 IC₅₀: 7 nM) derived from this scaffold [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0